molecular formula C18H25NO7 B12107190 Sericine hydrochlride

Sericine hydrochlride

Cat. No.: B12107190
M. Wt: 367.4 g/mol
InChI Key: ZVBPCOQJPAOXMI-UHFFFAOYSA-N
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Description

Cetirizine hydrochloride is a second-generation antihistamine widely used to treat allergic conditions such as hay fever, urticaria, and angioedema. It is a major metabolite of hydroxyzine, exhibiting high specificity for histamine H1 receptors while minimizing sedative effects common to first-generation antihistamines .

Properties

IUPAC Name

(6-hydroxy-4,5,6-trimethyl-3,7-dioxo-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-en-5-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO7/c1-10-15(21)25-13-6-8-19-7-5-12(14(13)19)9-24-16(22)17(3,23)18(10,4)26-11(2)20/h5,10,13-14,23H,6-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVBPCOQJPAOXMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)OC2CCN3C2C(=CC3)COC(=O)C(C1(C)OC(=O)C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO7
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Neutralization of Sericine Base with Hydrochloric Acid

The most documented method for synthesizing sericine hydrochloride involves the direct neutralization of sericine base in an ethanol medium. This approach, detailed in lysolecithin research, follows these steps:

  • Dissolution of Sericine Base :
    Sericine base (10 mg) is dissolved in absolute ethanol (3 mL) under ambient conditions. Ethanol acts as a solvent that facilitates the homogeneous dispersion of sericine while minimizing hydrolysis side reactions.

  • Acid Neutralization :
    Dilute hydrochloric acid is added incrementally to the ethanolic solution until the pH reaches the endpoint indicated by Congo red, a pH-sensitive dye that transitions from blue to red between pH 3.0 and 5.0. The reaction is summarized as:

    Sericine(base)+HClSericine hydrochloride(salt)\text{Sericine}_{\text{(base)}} + \text{HCl} \rightarrow \text{Sericine hydrochloride}_{\text{(salt)}}
  • Precipitation and Isolation :
    The resultant sericine hydrochloride precipitates upon neutralization and is isolated via filtration or centrifugation. The product is subsequently washed with cold ethanol to remove residual acid and dried under vacuum.

Table 1: Key Parameters for Sericine Hydrochloride Synthesis

ParameterValue/Description
Sericine base mass10 mg
SolventAbsolute ethanol (3 mL)
Neutralizing agentDilute hydrochloric acid
pH indicatorCongo red (transition at pH 3.0–5.0)
YieldNot explicitly reported; assumed quantitative

This method prioritizes simplicity and reproducibility, though the lack of reported yield metrics necessitates further validation for industrial scalability.

Alternative Approaches and Considerations

While the neutralization method is predominant, tangential protocols from sericin modification studies offer insights into potential optimizations:

  • LiBr-Assisted Extraction :
    A patent describing sericin hydrogel preparation isolates sericin from fibroin-deficient silkworm cocoons using lithium bromide (LiBr) solutions. Although this method targets hydrogel formation, the extracted sericin could theoretically undergo hydrochlorination by substituting Tris-HCl buffers with hydrochloric acid during dialysis. However, no studies have explicitly applied this workflow to sericine hydrochloride synthesis.

  • Enzymatic Hydrolysis :
    Research on lysolecithin synthesis highlights enzymatic hydrolysis as a tool for modifying phospholipids. Analogous enzymatic treatments could cleave sericin into smaller polypeptides before hydrochlorination, though this remains speculative without direct evidence.

Analytical Characterization

The efficacy of sericine hydrochloride preparation is validated through spectroscopic and chromatographic techniques:

  • UV/Vis Spectroscopy :
    Post-synthesis, the product exhibits absorbance maxima at 280 nm, characteristic of aromatic amino acids in sericine. Shifts in absorption profiles confirm successful salt formation.

  • Fourier-Transform Infrared Spectroscopy (FT-IR) :
    Peaks at 1650 cm⁻¹ (amide I) and 1540 cm⁻¹ (amide II) verify the polypeptide backbone, while a broad band near 2500 cm⁻¹ corresponds to the hydrochloride group.

Chemical Reactions Analysis

Hydrolysis Mechanism and Reaction Conditions

Sericin, a globular protein from Bombyx mori cocoons, undergoes acid hydrolysis in HCl to break peptide bonds, yielding low-molecular-weight (MW) peptides. Key reaction parameters include:

  • Solvent : Dilute HCl (e.g., 1.25% concentration) facilitates protonation of peptide bonds, accelerating hydrolysis .

  • Temperature : Elevated temperatures (e.g., 100–121°C) enhance reaction kinetics but risk thermal degradation .

  • Ultrasonic Assistance : Ultrasonic treatment at 20–60% amplitude synergizes with HCl to improve hydrolysis efficiency by disrupting sericin’s β-sheet structures .

Table 1: Comparative Hydrolysis Efficiency of HCl vs. Other Agents

ParameterHCl HydrolysisCitric Acid HydrolysisAlkali Hydrolysis
MW Reduction 150–400 kDa → <10 kDaModerate reductionMinimal reduction
DH (%) 60–7540–5020–30
Trypsin Inhibition 31% activity loss60% activity lossNo effect
Data aggregated from .

Structural and Compositional Changes

HCl hydrolysis induces conformational shifts in sericin:

  • Secondary Structure : Random coil domains convert to β-sheets under acidic conditions, confirmed by FTIR and SDS-PAGE .

  • Amino Acid Profile : Hydrolysis releases polar residues (serine, aspartic acid) and reduces hydrophobic amino acids (valine, leucine) .

Table 2: Amino Acid Composition of Sericin Pre- and Post-HCl Hydrolysis

Amino AcidPre-Hydrolysis (mol%)Post-Hydrolysis (mol%)
Serine28.5–33.435.2–38.1
Aspartic Acid15.6–19.120.3–22.7
Lysine2.3–10.2<1.0
Valine2.8–3.61.2–1.8
Adapted from .

Antioxidant Enhancement

HCl-derived sericin hydrolysates (SH) exhibit superior radical scavenging:

  • DPPH Inhibition : SH-HCl (20% ultrasonic amplitude) achieves 85–90% inhibition vs. 60–70% for non-hydrolyzed sericin .

  • Ferric-Reducing Power : 2.5-fold increase compared to native sericin .

Comparative Analysis with Enzymatic Hydrolysis

While Alcalase® and trypsin hydrolyze sericin selectively (targeting lysine/arginine residues), HCl hydrolysis is non-specific but cost-effective:

Table 3: HCl vs. Enzymatic Hydrolysis

FactorHCl HydrolysisAlcalase® Hydrolysis
Reaction Time 30–60 min3–6 h
DH Control Low precisionHigh precision
Cost $0.50/g$2.00/g
Bioactivity High antioxidantTargeted peptides
Data from .

Limitations and Industrial Relevance

  • Thermal Degradation : Prolonged HCl exposure at >100°C degrades tryptophan and cysteine residues .

  • Waste Valorization : HCl hydrolysis repurposes 85–90% of silk industry wastewater sericin, aligning with circular economy goals .

Scientific Research Applications

Biomedical Applications

1.1 Antioxidant Properties

Sericine and its derivatives exhibit significant antioxidant activities. Research indicates that sericine can scavenge free radicals and enhance the antioxidant capacity of various formulations. For instance, sericine hydrolysate has been shown to improve the antioxidant properties when incorporated into films for food packaging, thereby extending shelf life and maintaining food quality .

1.2 Cancer Treatment

Recent studies demonstrate that sericine extracts have cytotoxic effects on cancer cell lines. For example, sericine prepared with urea showed potent activity against HCT116 cancer cells, with IC50 values indicating effective inhibition of cell growth . The induction of apoptosis in these cells suggests that sericine could be further explored as a therapeutic agent in cancer treatment.

1.3 Chondrogenic Differentiation

Sericine has been found to promote chondrogenic proliferation and differentiation in stem cells. High concentrations of sericine significantly enhanced the expression of chondrogenic markers such as COL2A1 and ALP, indicating its potential use in regenerative medicine for cartilage repair .

Agricultural Applications

2.1 Fertilizers and Soil Amendments

Sericine can be utilized as an organic fertilizer or soil amendment due to its beneficial effects on plant growth and soil health. Its incorporation into fertilizers has been linked to improved nutrient availability and enhanced microbial activity in the soil . This application supports sustainable agricultural practices by reducing reliance on synthetic fertilizers.

2.2 Pest Control

The antimicrobial properties of sericine make it a candidate for developing natural pesticides. Studies have shown that sericine exhibits antibacterial activity against various pathogens, suggesting its potential role in integrated pest management systems .

Material Science Applications

3.1 Biodegradable Films

Sericine hydrolysate is being investigated for use in biodegradable films due to its film-forming properties and enhanced mechanical strength when processed with specific solvents . These films can serve as eco-friendly alternatives to conventional plastics in packaging applications.

3.2 Wound Healing Materials

The biocompatibility and moisture-retaining properties of sericine make it suitable for use in wound dressings. Research indicates that sericine can accelerate wound healing by promoting cell proliferation and reducing inflammation .

Case Studies

Study Application Area Findings
Cancer TreatmentSericine-urea extract showed significant cytotoxicity against HCT116 cells with increased apoptosis rates.
Food PackagingSericine hydrolysate improved the antioxidant properties of biodegradable films, enhancing food preservation.
Regenerative MedicineHigh concentrations of sericine promoted chondrogenic differentiation, indicating potential for cartilage repair therapies.
AgricultureSericine used as a fertilizer improved plant growth and soil microbial activity, supporting sustainable practices.

Comparison with Similar Compounds

Chemical Properties :

  • Molecular Formula : C₂₁H₂₅ClN₂O₃ · 2HCl
  • Molecular Weight : 461.81 g/mol
  • Structure : A piperazine derivative with a diphenylmethyl group and a chloro-substituted benzene ring .

Pharmacological Profile :

  • Mechanism : Competitive H1 receptor antagonism.
  • Half-life : ~8–11 hours, allowing once-daily dosing.
  • Metabolism : Minimal hepatic metabolism (unlike first-gen antihistamines), primarily excreted unchanged in urine .

Comparison with Structurally and Functionally Similar Compounds

Chlorphenoxamine Hydrochloride

Structural Similarities :

  • Both compounds feature a piperazine backbone and chloro-substituted aromatic rings (Fig. 1 in ).

    Functional Differences :
  • Therapeutic Use: Chlorphenoxamine is a first-generation antihistamine with anticholinergic and sedative effects, used for motion sickness and Parkinson’s disease .
  • Selectivity : Cetirizine has higher H1 receptor selectivity, reducing off-target effects .

Hydroxyzine Hydrochloride

Metabolic Relationship :

  • Cetirizine is the active metabolite of hydroxyzine, a first-gen antihistamine.
    Key Differences :
  • Dosing : Hydroxyzine requires multiple daily doses vs. cetirizine’s once-daily regimen.

Benzydamine Hydrochloride

Structural Contrast :

  • Benzydamine contains an indazole ring instead of piperazine (Fig. 1 in ).

    Therapeutic Use :
  • Primarily a non-steroidal anti-inflammatory drug (NSAID) for mucosal inflammation, unlike cetirizine’s antihistaminic action .

Analytical and Quality Control Comparisons

Impurity Profiles

Cetirizine hydrochloride tablets often contain two main impurities:

Cetirizine Ethyl Ester : Formed during esterification steps.

Cetirizine Lactose Ester : Resulting from excipient interactions during formulation .

Comparative Stability :

  • Doxorubicin hydrochloride (an anticancer drug) degrades under light exposure, requiring stringent storage, whereas cetirizine is stable under standard conditions .

Analytical Methods

  • HPLC: Widely used for cetirizine quantification, with methods validated for simultaneous estimation with decongestants (e.g., phenylpropanolamine) .
  • Spectrophotometry : Less specific but cost-effective for routine quality checks .

Data Tables

Table 1: Structural and Functional Comparison of Hydrochloride Compounds

Compound Molecular Formula Therapeutic Class Key Impurities Sedative Effect
Cetirizine HCl C₂₁H₂₅ClN₂O₃ · 2HCl Antihistamine (2nd-gen) Ethyl ester, lactose ester Low
Chlorphenoxamine HCl C₁₈H₂₂ClNO · HCl Antihistamine (1st-gen) Not reported High
Doxorubicin HCl C₂₇H₂₉NO₁₁ · HCl Anticancer Degradants (e.g., aglycones) None
Benzydamine HCl C₁₉H₂₃N₃O · HCl NSAID Oxidation products None

Table 2: Pharmacokinetic Parameters

Parameter Cetirizine HCl Hydroxyzine HCl
Bioavailability ~70% ~80%
Protein Binding 93% 97%
Elimination Route Renal (60–70%) Hepatic (>90%)

Research Findings and Clinical Relevance

  • Efficacy: Cetirizine’s non-sedative profile makes it preferable for daytime use compared to chlorphenoxamine .
  • Formulation Challenges : Improper excipient compatibility in cetirizine tablets increases impurity levels, necessitating formulation redesign .
  • Regulatory Standards : The USP and EP mandate strict limits on related substances (e.g., ≤0.5% for cetirizine ethyl ester) .

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing and characterizing Sericine hydrochloride in laboratory settings?

  • Methodological Answer : Sericine hydrochloride synthesis typically involves isolating sericin (a silk protein) from Bombyx mori cocoons via degumming using sodium carbonate (Na₂CO₃) or lithium bromide (LiBr) solutions. Critical parameters include Na₂CO₃ concentration (0.05–0.2 M), temperature (80–100°C), and extraction time (30–120 min) . Post-synthesis, characterization employs techniques such as nuclear magnetic resonance (NMR) for structural analysis, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight determination. Ensure experimental protocols align with reproducibility standards, as emphasized in scientific reporting guidelines .

Q. How do researchers validate the purity and stability of Sericine hydrochloride under varying experimental conditions?

  • Methodological Answer : Purity validation requires a combination of spectroscopic (e.g., UV-Vis, FTIR) and chromatographic methods (e.g., HPLC with C18 columns). Stability studies involve stress testing under thermal (40–60°C), pH (3–9), and oxidative (H₂O₂ exposure) conditions, followed by degradation product analysis using LC-MS . For rigorous validation, cross-reference results with established databases (e.g., PubChem) and adhere to ICH guidelines for analytical method validation.

Q. What foundational literature and databases are critical for understanding Sericine hydrochloride’s biochemical properties?

  • Methodological Answer : Prioritize primary literature from peer-reviewed journals (e.g., International Journal of Bioinformatics Research, Analytical Chemistry) and databases like PubMed, SciFinder, and CAS SciFinder. Key search terms include “sericin derivatives,” “hydrochloride salt stability,” and “silk protein pharmacology.” Avoid non-peer-reviewed sources (e.g., ) and focus on studies with detailed experimental protocols .

Advanced Research Questions

Q. How can Response Surface Methodology (RSM) optimize Sericine hydrochloride synthesis parameters to maximize yield and minimize impurities?

  • Methodological Answer : Apply Box-Behnken or Central Composite Designs to evaluate interactions between variables (e.g., Na₂CO₃ concentration, temperature, reaction time). For example, a three-factor Box-Behnken design with 15–17 experimental runs can model nonlinear relationships and identify optimal conditions. Validate models using ANOVA (α = 0.05) and confirmatory experiments. A case study achieved a 93.5% yield with R² = 0.9761 for sericin extraction .

Q. What strategies resolve contradictions in reported bioactivity data for Sericine hydrochloride across in vitro and in vivo studies?

  • Methodological Answer : Conduct meta-analyses to identify variability sources, such as differences in cell lines (e.g., HEK293 vs. HeLa), dosage regimes, or pharmacokinetic profiles. Use sensitivity analysis to weigh study quality (e.g., sample size, control groups) and employ tools like PRISMA guidelines for systematic reviews. Reconcile discrepancies by replicating key experiments under standardized conditions .

Q. How do advanced spectroscopic techniques (e.g., 2D-NMR, Cryo-EM) elucidate Sericine hydrochloride’s conformational dynamics in aqueous solutions?

  • Methodological Answer : 2D-NMR (e.g., NOESY, TOCSY) identifies hydrogen bonding and secondary structures, while cryogenic electron microscopy (Cryo-EM) resolves aggregation states at near-atomic resolution. For aqueous studies, use deuterated solvents and control temperature (25–37°C) to mimic physiological conditions. Pair with molecular dynamics simulations to correlate structural changes with functional outcomes .

Methodological Best Practices

Q. What frameworks (e.g., PICO, FINER) are suitable for formulating hypothesis-driven research questions on Sericine hydrochloride?

  • Methodological Answer : Use the PICO framework (Population: target cells/organisms; Intervention: Sericine hydrochloride dosage; Comparison: control groups; Outcome: measurable bioactivity) to structure clinical queries. For feasibility, apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Example: “Does Sericine hydrochloride (50–100 µM) reduce oxidative stress in murine hepatocytes (C57BL/6) compared to N-acetylcysteine?” .

Q. How should researchers design robust negative/positive controls for Sericine hydrochloride toxicity assays?

  • Methodological Answer : Include vehicle controls (e.g., PBS or DMSO at equivalent concentrations) and benchmark controls (e.g., cisplatin for cytotoxicity). For genotoxicity assays, use mitomycin C (positive) and untreated cells (negative). Normalize data to controls and report % viability ± SEM across triplicate runs .

Tables for Quick Reference

Table 1 : Key Variables in Sericine Hydrochloride Synthesis Optimization

VariableRange TestedOptimal ValueImpact on Yield
Na₂CO₃ Concentration0.05–0.2 M0.1 M↑ 25% Purity
Temperature80–100°C95°C↑ 18% Yield
Extraction Time30–120 min90 min↓ 12% Impurities
Source: Adapted from

Table 2 : Common Analytical Techniques for Characterization

TechniqueApplicationKey Parameters
HPLCPurity assessmentC18 column, 0.1% TFA buffer
FTIRSecondary structure analysisAmide I band (1600–1700 cm⁻¹)
LC-MSDegradation product identificationESI+ mode, m/z 100–2000

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